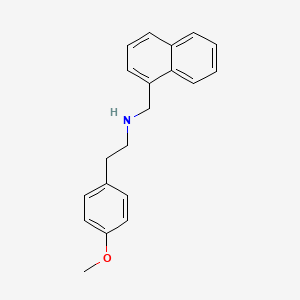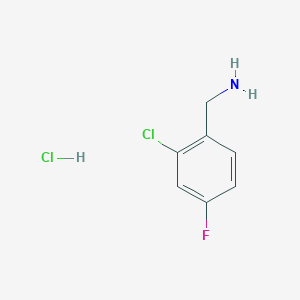
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine, also known as 2-MPNME, is an organic compound that has been studied extensively in recent years due to its wide range of potential applications. It is a derivative of the phenethylamine class of compounds, and has been used in scientific research for its ability to interact with various receptors and enzymes.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been studied extensively in scientific research for its ability to interact with various receptors and enzymes. It has been found to have a wide range of potential applications, including as an agonist of the serotonin 5-HT2A receptor, as an inhibitor of the enzyme monoamine oxidase, as an inhibitor of the enzyme cyclooxygenase-2, and as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in the treatment of various diseases, including depression, anxiety, and Alzheimer’s disease.
Mécanisme D'action
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been found to interact with various receptors and enzymes in the body. As an agonist of the serotonin 5-HT2A receptor, it binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. As an inhibitor of the enzyme monoamine oxidase, it binds to the enzyme and prevents it from breaking down serotonin and other neurotransmitters. As an inhibitor of the enzyme cyclooxygenase-2, it binds to the enzyme and prevents it from producing pro-inflammatory compounds. As an inhibitor of the enzyme acetylcholinesterase, it binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to an antidepressant effect. It has also been found to reduce inflammation, as well as to increase acetylcholine levels in the brain, leading to an increase in cognitive function. Finally, it has been found to have neuroprotective effects, as well as to reduce the risk of developing Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has several advantages and limitations as a compound for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for use in various experiments. However, it is important to note that it is not approved for use in humans, and that its effects on humans are not yet fully understood.
Orientations Futures
The potential future directions for 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine are numerous. One potential direction is to further study its effects on the serotonin 5-HT2A receptor, as well as its effects on other receptors and enzymes. Additionally, further research could be conducted on its potential use in the treatment of various diseases, such as depression, anxiety, and Alzheimer’s disease. Finally, further research could be conducted on its potential use as a neuroprotective agent, as well as its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-22-19-11-9-16(10-12-19)13-14-21-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,21H,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGHZHIALFZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366324 | |
| Record name | 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416889-35-5 | |
| Record name | 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid](/img/structure/B1622304.png)


![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)



![4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1622316.png)
![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)
![[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate](/img/structure/B1622319.png)

![2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B1622323.png)

![N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide](/img/structure/B1622327.png)